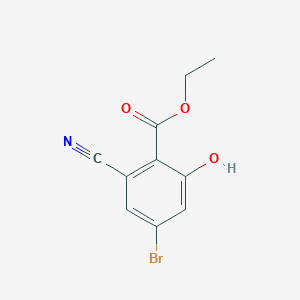

Ethyl 4-bromo-2-cyano-6-hydroxybenzoate

CAS No.: 1807025-25-7

Cat. No.: VC2769186

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807025-25-7 |

|---|---|

| Molecular Formula | C10H8BrNO3 |

| Molecular Weight | 270.08 g/mol |

| IUPAC Name | ethyl 4-bromo-2-cyano-6-hydroxybenzoate |

| Standard InChI | InChI=1S/C10H8BrNO3/c1-2-15-10(14)9-6(5-12)3-7(11)4-8(9)13/h3-4,13H,2H2,1H3 |

| Standard InChI Key | QLJQOQRCEOEVNZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C=C1O)Br)C#N |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1O)Br)C#N |

Introduction

Chemical Identity and Properties

Ethyl 4-bromo-2-cyano-6-hydroxybenzoate is an organic compound belonging to the class of substituted benzoates. Its molecular structure features a benzene ring substituted with four functional groups: a bromine atom at position 4, a cyano group at position 2, a hydroxyl group at position 6, and an ethyl ester moiety. This unique combination of functional groups contributes to its chemical behavior and potential applications.

Basic Identification Data

The compound is uniquely identified through several standard chemical identifiers as presented in Table 1.

Table 1. Chemical Identification Data of Ethyl 4-bromo-2-cyano-6-hydroxybenzoate

| Parameter | Value |

|---|---|

| CAS Number | 1807025-25-7 |

| Molecular Formula | C₁₀H₈BrNO₃ |

| Molecular Weight | 270.08 g/mol |

| IUPAC Name | ethyl 4-bromo-2-cyano-6-hydroxybenzoate |

| Standard InChI | InChI=1S/C10H8BrNO3/c1-2-15-10(14)9-6(5-12)3-7(11)4-8(9)13/h3-4,13H,2H2,1H3 |

The compound's molecular structure includes an ethyl ester group (-COOC₂H₅), which contributes to its ester properties, while the hydroxyl group (-OH) provides potential for hydrogen bonding and affects its solubility profile.

Physical and Chemical Properties

Although specific physical property data for this compound is limited in the available research literature, its properties can be inferred based on its structural features. The presence of both polar functional groups (hydroxyl, cyano, and ester) and a halogen substituent (bromine) results in a compound with mixed polarity characteristics.

The hydroxyl group at position 6 likely contributes to potential hydrogen bonding capabilities, while the cyano group at position 2 introduces significant electron-withdrawing effects that influence the electronic distribution within the molecule. The bromine atom at position 4 adds to the compound's molecular weight and influences its reactivity profile.

Structural Characteristics

Molecular Structure Analysis

The substitution pattern creates a molecule with an interesting electronic distribution. The electron-withdrawing cyano group (-CN) at position 2 and the bromine atom at position 4 decrease electron density in the aromatic ring, while the electron-donating hydroxyl group at position 6 partially counterbalances this effect. This electronic interplay significantly impacts the compound's chemical behavior.

Functional Group Interactions

The proximity of the functional groups in ethyl 4-bromo-2-cyano-6-hydroxybenzoate leads to notable intramolecular interactions that affect its chemical properties. The ortho relationship between the cyano group and the ester functionality likely creates electronic effects that influence the reactivity of both groups.

Synthesis Methods

General Synthetic Approaches

The synthesis of ethyl 4-bromo-2-cyano-6-hydroxybenzoate typically follows organic chemistry methodologies for installing the required functional groups on the benzene ring. A common approach involves the esterification of the corresponding benzoic acid derivative.

The synthesis generally begins with 4-bromo-2-cyano-6-hydroxybenzoic acid, which undergoes esterification with ethanol in the presence of an acid catalyst. This reaction establishes the ethyl ester group while preserving the other functional groups on the benzene ring.

Detailed Synthesis Route

A typical synthesis route for ethyl 4-bromo-2-cyano-6-hydroxybenzoate is outlined in the following steps:

-

Starting with an appropriately substituted benzoic acid (4-bromo-2-cyano-6-hydroxybenzoic acid)

-

Esterification with ethanol using sulfuric acid as a catalyst

-

Reaction under reflux conditions to ensure complete conversion

-

Purification through standard organic chemistry techniques such as recrystallization or column chromatography

This synthetic approach typically yields the desired product with good purity when conducted under controlled conditions. The reaction conditions must be carefully managed to prevent side reactions involving the hydroxyl or cyano groups.

Chemical Reactivity

Reaction Patterns

The presence of multiple functional groups in ethyl 4-bromo-2-cyano-6-hydroxybenzoate creates a diverse reactivity profile. The compound can participate in various chemical transformations targeting one or more of its functional groups.

Applications in Chemical Research

Synthetic Utility

Ethyl 4-bromo-2-cyano-6-hydroxybenzoate serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecular structures. Its multiple functional groups provide diverse reaction sites for further elaboration.

The compound can function as a building block in the synthesis of pharmaceutically relevant compounds, advanced materials, or specialty chemicals. Its unique substitution pattern offers opportunities for regioselective transformations to create structurally diverse derivatives.

Comparative Analysis with Analogous Compounds

Structural Analogues

Ethyl 4-bromo-2-cyano-6-hydroxybenzoate belongs to a broader family of substituted benzoates. Comparing this compound with structural analogues provides insight into the effects of different substitution patterns on chemical properties and reactivity.

Table 2. Comparison of Ethyl 4-bromo-2-cyano-6-hydroxybenzoate with Structural Analogues

| Compound | Substitution Pattern | Key Differences | Potential Impact on Properties |

|---|---|---|---|

| Ethyl 4-bromo-2-cyano-6-hydroxybenzoate | Br (4), CN (2), OH (6) | Reference compound | Baseline reactivity and properties |

| Ethyl 2-bromo-5-cyano-3-hydroxybenzoate | Br (2), CN (5), OH (3) | Different positions of all substituents | Altered electronic distribution and reactivity profile |

| Methyl 4-bromo-2-cyano-6-hydroxybenzoate | Br (4), CN (2), OH (6), methyl ester | Different ester group | Similar reactivity with slightly different physical properties |

The comparison highlights how substitution patterns significantly influence the chemical behavior and potential applications of these compounds. The position of the functional groups affects the electronic distribution within the molecule, altering its reactivity and physicochemical properties.

Functional Group Variation Effects

Variations in the functional groups present on the benzoate core structure lead to significant differences in chemical behavior. For example, replacing the bromine with other halogens (chlorine, fluorine, or iodine) would alter the reactivity in coupling reactions. Similarly, changing the position of the cyano group would affect the electronic properties of the aromatic ring and potentially influence the acidity of the hydroxyl group.

Future Research Directions

Synthetic Methodology Development

Future research on ethyl 4-bromo-2-cyano-6-hydroxybenzoate could focus on developing improved synthetic methodologies. This might include:

-

More efficient and environmentally friendly synthesis routes

-

Selective functionalization methods targeting specific groups on the molecule

-

Scaling approaches for larger production volumes

-

Green chemistry approaches to minimize waste and energy consumption

These advancements would enhance the utility of the compound in research and potential industrial applications.

Biological Activity Exploration

Investigating the biological activities of ethyl 4-bromo-2-cyano-6-hydroxybenzoate represents an important direction for future research:

-

Screening for antimicrobial properties against various pathogens

-

Evaluation of potential anticancer activities in different cell lines

-

Assessment of enzyme inhibition properties

-

Structure-activity relationship studies with systematically modified analogues

These investigations could reveal valuable bioactive properties and potentially lead to therapeutic applications.

Material Science Applications

The unique structure of ethyl 4-bromo-2-cyano-6-hydroxybenzoate suggests potential applications in material science:

-

As building blocks for functional polymers

-

In the development of organic electronic materials

-

As components in supramolecular assemblies

-

For the preparation of specialty coatings or films

Exploring these material science applications could open new avenues for utilizing this compound beyond traditional organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume